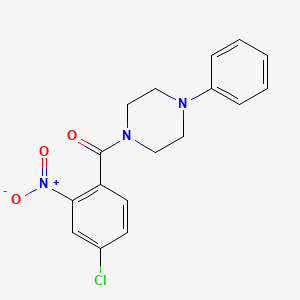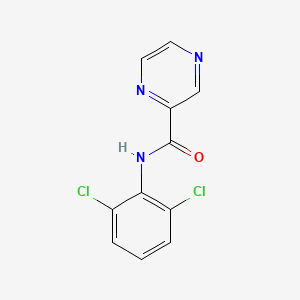
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone, also known as MNBAH, is a chemical compound that has been extensively studied in scientific research. MNBAH is a hydrazone derivative that has been synthesized through a variety of methods, and has been shown to have potential applications in a variety of fields. In
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes involved in cell growth and division. This compound may also inhibit the activity of proteins involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. This compound has also been shown to inhibit the replication of viruses. In addition, this compound has been shown to inhibit the growth of cancer cells. This compound has also been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, this compound also has some limitations. This compound is relatively unstable and may degrade over time. In addition, this compound may have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone. One potential future direction is the further study of the antimicrobial, antiviral, and antitumor properties of this compound. Another potential future direction is the study of the potential therapeutic applications of this compound for the treatment of Alzheimer's disease. In addition, the development of new synthesis methods for this compound may also be a future direction for research. Finally, the development of new fluorescent probes based on this compound may also be an area of future research.
Métodos De Síntesis
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone can be synthesized through a variety of methods, including the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine. Other methods include the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine hydrochloride, and the reaction of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde with 2-methylphenylhydrazine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde (2-methylphenyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-15-5-3-4-6-17(15)21-20-14-16-7-8-18(19(13-16)24(25)26)23-11-9-22(2)10-12-23/h3-8,13-14,21H,9-12H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAWSNMBLFCGMT-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)


![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)






![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)